6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL

Pharmaceutical impurity profiling Analytical method validation Baricitinib quality control

This uniquely functionalized pyrimidine derivative, classified as Baricitinib Impurity 13, features an orthogonal mercapto group and acid-labile protected aldehyde. It is the specified reference standard for ANDA analytical method validation. Procure for QC release testing or as a key synthetic building block for TP inhibitors.

Molecular Formula C10H17N3O3S
Molecular Weight 259.33 g/mol
CAS No. 7400-05-7
Cat. No. B014460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
CAS7400-05-7
Synonyms6-Amino-5-(2,2-diethoxyethyl)-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone;  6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol;  NSC 59249; 
Molecular FormulaC10H17N3O3S
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESCCOC(CC1=C(NC(=S)NC1=O)N)OCC
InChIInChI=1S/C10H17N3O3S/c1-3-15-7(16-4-2)5-6-8(11)12-10(17)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,17)
InChIKeyGKSGXTLNGDMLRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL (CAS 7400-05-7) | High-Purity Intermediate for Thymidine Phosphorylase Inhibitors and Baricitinib Impurity Reference Standard


6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL (CAS 7400-05-7), also referred to as 6-Amino-5-(2,2-diethoxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is a multifunctional pyrimidine derivative featuring a unique combination of a 2-mercapto group and a protected aldehyde functionality via its 5-diethoxyethyl substituent [1]. This heterocyclic scaffold is recognized as a critical intermediate in the synthesis of thymidine phosphorylase (TP) inhibitors , and it is also officially classified as Baricitinib Impurity 13, serving as a regulatory reference standard for analytical method validation in pharmaceutical quality control [2].

Why 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL Cannot Be Replaced by Unprotected or Des-thio Analogs


Generic substitution of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL fails due to its orthogonal functional group profile. Unlike its des-thio analog, Baricitinib Impurity 14 (CAS 7400-06-8), which lacks the nucleophilic mercapto group [1], or the simpler 2-thiouracil (CAS 141-90-2) which lacks the 5-diethoxyethyl aldehyde equivalent , this specific compound is uniquely engineered. Its acid-labile diethoxyethyl acetal is specifically installed to survive basic cyclization conditions while providing a masked aldehyde for downstream functionalization in TP inhibitor synthesis [2]. Using a simpler analog would compromise the synthetic route's chemoselectivity and require de novo route design, thereby increasing project cost and timeline.

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL Procurement Specifications: Comparative Purity, Yield, and Application Data


Structural Differentiation: Sulfur-Containing Impurity vs. Oxygen-Only Analog (Baricitinib Impurity 14)

This compound (CAS 7400-05-7) is a 2-thioxo pyrimidine derivative. In direct comparison, Baricitinib Impurity 14 (CAS 7400-06-8) is a standard pyrimidin-4(1H)-one lacking the sulfur atom, resulting in a molecular weight difference of approximately 32 Da (259.3 vs 227.3 g/mol) [1][2]. The presence of the sulfur atom in CAS 7400-05-7 introduces a unique chromophore and different polarity, enabling distinct chromatographic retention times and UV absorbance profiles essential for resolving this specific impurity peak from the API and other related substances in HPLC method development.

Pharmaceutical impurity profiling Analytical method validation Baricitinib quality control

Synthesis Yield: Patent-Reported 60.19% Yield for Multi-Gram Scale Production

The synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL is documented in patent WO2010/14930 A2. Using a reaction of ethyl 2-cyano-4,4-diethoxybutyrate (45 g, 196.27 mmol) with thiourea (14.94 g, 196.27 mmol) in the presence of sodium ethanolate, followed by neutralization with 3N HCl, the compound was obtained as a light yellow solid with an isolated yield of 60.19% (30.6 g) [1]. This demonstrates a reproducible and scalable synthetic route with well-defined starting materials and straightforward work-up procedures.

Process chemistry Heterocyclic synthesis Scale-up feasibility

Commercial Purity and Cost Analysis: 95-98% HPLC Purity at Market Price Points

Commercially, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL is supplied at standard purities of 95% , 97% , and 98% (HPLC) , with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data. Representative pricing for research-grade material shows a cost of approximately ¥1195/1g from Macklin (98% purity) [1] and £71/1g from Fluorochem (97% purity) . The availability of multiple purity grades allows for fit-for-purpose selection between early-stage R&D (95%) and more stringent analytical applications (98%).

Reagent procurement Cost efficiency Chemical inventory management

Physicochemical Stability and Storage: Thermal Stability to >300°C with Acid Sensitivity

The compound exhibits high thermal stability with a melting point >300°C [1], significantly higher than simpler 2-mercaptopyrimidines like 2-thiouracil (m.p. ~331°C) but with comparable thermal robustness. However, the compound is specifically noted to be sensitive to aqueous acid [1], a critical handling consideration. The diethoxyethyl acetal protecting group is labile under acidic conditions, which is both a synthetic advantage (allows controlled deprotection) and a storage constraint requiring neutral pH environments. Recommended long-term storage conditions include -20°C freezer or cool, dry room temperature storage away from light [2].

Chemical stability Storage conditions Handling safety

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL Application Scenarios: From Pharmaceutical QC to Anticancer Prodrug Synthesis


Pharmaceutical Quality Control: Baricitinib ANDA Method Validation

Regulatory bodies require comprehensive impurity profiling for Abbreviated New Drug Applications (ANDAs). CAS 7400-05-7 is officially designated as Baricitinib Impurity 13. Pharmaceutical QC and R&D laboratories utilize this exact compound as a reference standard for analytical method development, method validation (AMV), and routine Quality Control (QC) release testing of Baricitinib API and finished drug products [1]. The availability of fully characterized material with regulatory-compliant documentation ensures accurate identification and quantification of this specific impurity during HPLC or UPLC analysis, a prerequisite for demonstrating pharmaceutical equivalence.

Medicinal Chemistry: Intermediate for Tumor-Selective Thymidine Phosphorylase Inhibitors

This compound is a key synthetic building block for developing thymidine phosphorylase (TP) inhibitors [2]. TP is an angiogenic enzyme overexpressed in many solid tumors, making its inhibition a viable anti-cancer strategy. The 5-diethoxyethyl group serves as a masked aldehyde handle, enabling further functionalization to generate a library of TP inhibitors. Notably, this scaffold has been employed in the design and synthesis of xanthine oxidase-activated prodrugs to confer tumor selectivity, enhancing the therapeutic index by localizing the active TP inhibitor to the tumor microenvironment [3].

Custom Synthesis and Organic Methodology: Scaffold for Heterocyclic Library Construction

Beyond specific drug applications, the unique orthogonally protected structure—featuring a nucleophilic mercapto group, an amino group, and a masked aldehyde—makes this compound a versatile scaffold for diversity-oriented synthesis. The mercapto group can undergo S-alkylation or oxidation to disulfides, while the diethoxyethyl acetal can be hydrolyzed under mild acidic conditions to reveal a reactive aldehyde for reductive amination, Wittig reactions, or heterocycle formation . This chemical flexibility is valuable for researchers building novel compound libraries or exploring structure-activity relationships in pyrimidine-based drug discovery.

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